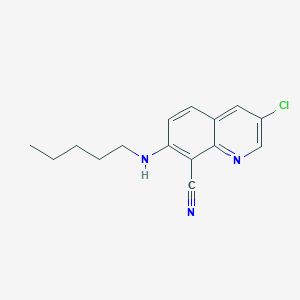

3-Chloro-7-(pentylamino)quinoline-8-carbonitrile

CAS No.: 88347-17-5

Cat. No.: VC15912300

Molecular Formula: C15H16ClN3

Molecular Weight: 273.76 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 88347-17-5 |

|---|---|

| Molecular Formula | C15H16ClN3 |

| Molecular Weight | 273.76 g/mol |

| IUPAC Name | 3-chloro-7-(pentylamino)quinoline-8-carbonitrile |

| Standard InChI | InChI=1S/C15H16ClN3/c1-2-3-4-7-18-14-6-5-11-8-12(16)10-19-15(11)13(14)9-17/h5-6,8,10,18H,2-4,7H2,1H3 |

| Standard InChI Key | YDGSDBBZRFOBRL-UHFFFAOYSA-N |

| Canonical SMILES | CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N |

Introduction

Chemical Identification and Structural Features

Molecular Characterization

The IUPAC name of the compound is 3-chloro-7-(pentylamino)quinoline-8-carbonitrile, reflecting its substituent positions and functional groups. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Number | 88347-17-5 | |

| Molecular Formula | ||

| Molecular Weight | 273.76 g/mol | |

| SMILES | CCCCCNC1=C(C2=NC=C(C=C2C=C1)Cl)C#N | |

| InChIKey | YDGSDBBZRFOBRL-UHFFFAOYSA-N |

The quinoline core provides a planar aromatic system, while the pentylamino and cyano groups introduce steric and electronic modifications critical for target interactions.

Predicted Physicochemical Properties

Computational models estimate the following properties:

The compound’s lipophilicity (LogP > 4) suggests moderate membrane permeability, aligning with its potential as a bioactive molecule .

Synthesis and Manufacturing

Reaction Pathways

Synthesis typically involves multi-step protocols:

-

Quinoline Core Formation: Cyclization of aniline derivatives with acrylonitrile or similar reagents under acidic conditions.

-

Chlorination: Introduction of chlorine at the 3-position using or .

-

Amination: Nucleophilic substitution with pentylamine at the 7-position.

-

Cyanation: Incorporation of the cyano group at the 8-position via Rosenmund-von Braun or palladium-catalyzed reactions.

Key Raw Materials

| Material | Role | Reference |

|---|---|---|

| 7-Aminoquinoline | Core precursor | |

| Pentylamine | Amine donor | |

| Copper(I) Cyanide | Cyanation agent |

Reaction conditions (e.g., temperature, solvent) are optimized to achieve yields >60%.

Biological Activity and Mechanisms

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as a scaffold for developing:

-

Multi-Kinase Inhibitors: Dual targeting of CDK4 and ARK5 for synergistic antitumor effects .

-

Neuroprotective Agents: Analogous quinolines inhibit acetylcholinesterase (AChE), relevant for Alzheimer’s disease.

Structure-Activity Relationship (SAR)

Modifications to the pentylamino and cyano groups significantly alter bioactivity:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume